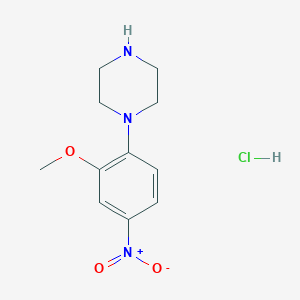1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride
CAS No.: 1417793-92-0
Cat. No.: VC8073104
Molecular Formula: C11H16ClN3O3
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1417793-92-0 |
|---|---|
| Molecular Formula | C11H16ClN3O3 |
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | 1-(2-methoxy-4-nitrophenyl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C11H15N3O3.ClH/c1-17-11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H |
| Standard InChI Key | ZGLCZDNWCOPWLW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2.Cl |
| Canonical SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound has the molecular formula C₁₁H₁₆ClN₃O₃ and a molecular weight of 273.72 g/mol . Its IUPAC name is 1-(2-methoxy-4-nitrophenyl)piperazine hydrochloride, reflecting the methoxy group at the 2-position, nitro group at the 4-position of the phenyl ring, and the piperazine moiety protonated as a hydrochloride salt .
Structural Features
X-ray crystallography of analogous piperazine derivatives reveals that the nitro and methoxy groups adopt a planar arrangement on the phenyl ring, with dihedral angles influencing intermolecular interactions . The piperazine ring typically exists in a chair conformation, as observed in structurally related compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine . The hydrochloride salt enhances stability and solubility, critical for handling in synthetic workflows .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1417793-92-0 | |
| Molecular Formula | C₁₁H₁₆ClN₃O₃ | |
| Molecular Weight | 273.72 g/mol | |
| IUPAC Name | 1-(2-methoxy-4-nitrophenyl)piperazine hydrochloride |
Synthesis and Manufacturing
Industrial Synthesis Pathways
The primary synthesis route involves reacting N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions . Sodium hydroxide facilitates dehydrohalogenation, forming the piperazine ring. Post-reaction workup includes extraction with chloroform, drying with anhydrous potassium carbonate, and recrystallization from 1,4-dioxane, yielding the product in 87–88.5% purity .
Laboratory-Scale Modifications
An alternative method employs tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate as a precursor. Treatment with trifluoroacetic acid in dichloromethane removes the Boc protecting group, followed by neutralization with sodium hydroxide to yield the free base, which is subsequently converted to the hydrochloride salt . This approach avoids harsh conditions and improves scalability.
Table 2: Comparative Synthesis Methods
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in chloroform, dichloromethane, and dimethyl sulfoxide . Thermal gravimetric analysis of related piperazines indicates decomposition temperatures above 190°C, suggesting moderate thermal stability . The hydrochloride salt form enhances hygroscopicity, necessitating storage under anhydrous conditions .
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at 1,520 cm⁻¹ (NO₂ asymmetric stretch) and 1,250 cm⁻¹ (C–O–C stretch of methoxy group).
-
NMR (¹H): Signals at δ 3.85 ppm (methoxy protons), δ 7.5–8.1 ppm (aromatic protons), and δ 3.2–3.6 ppm (piperazine methylene groups) .
Reactivity and Functionalization
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to yield the corresponding amine, a key intermediate for bioactive molecules . For example, reduction produces 1-(2-methoxy-4-aminophenyl)piperazine, a precursor to antifungal agents like posaconazole .
Methoxy Group Demethylation
Treatment with hydrobromic acid (HBr/acetic acid) cleaves the methoxy group to a hydroxyl group, enabling further functionalization . This reaction is critical for synthesizing metabolites or prodrug derivatives.
Pharmaceutical and Industrial Applications
Antifungal Drug Synthesis
The compound serves as an intermediate in synthesizing posaconazole, a triazole antifungal agent. Patent CN101824009A details its use in preparing 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine, a posaconazole precursor .
Enzyme Inhibition Studies
Structural analogs demonstrate inhibitory activity against cytochrome P450 enzymes and kinases, making this compound a candidate for drug discovery . Its nitro group enhances binding to heme-containing enzymes .
Recent Research Advancements
Crystal Engineering
Studies on analogous nitro-phenylpiperazines reveal that C–H⋯O interactions between nitro and methoxy groups dictate crystal packing, enabling design of co-crystals for improved bioavailability .
Computational Modeling
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity consistent with experimental observations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume